Glisoflavanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28O6 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-16-19(26)10-9-15(23(16)28)18-12-31-21-11-20(27)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-11,18,26-29H,7-8,12H2,1-4H3 |
InChI Key |
RIWDYFGEQJAMKI-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1O)C2COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C |
Synonyms |
glisoflavanone |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Glisoflavanone
Botanical Sources and Geographic Distribution
The presence of Glisoflavanone has been documented in specific plant species, primarily within the Glycyrrhiza genus, commonly known as licorice.
The underground parts of Glycyrrhiza uralensis, a species of licorice, have been identified as a primary natural source from which this compound has been isolated. This plant is a significant component in traditional Chinese medicine and is cultivated across various regions. researchgate.netscribd.com
The isolation and purification of this compound from plant matrices typically involve sophisticated chromatographic and extraction techniques designed to separate it from complex mixtures of other phytochemicals.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of plant secondary metabolites, including isoflavonoids like this compound. Preparative HPLC systems, often employing reversed-phase columns (e.g., C18), are utilized to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Studies involving other isoflavonoids demonstrate the application of HPLC with various mobile phase compositions (e.g., acetonitrile-water mixtures with acidic modifiers) and gradient elution programs to achieve high purity. nih.govresearchgate.netnih.govscielo.brjrmds.in These methods facilitate the separation of target compounds from complex plant extracts, enabling their subsequent identification and structural elucidation. researchgate.net
Mass Spectrometry (MS), often coupled with chromatography techniques such as HPLC (LC-MS) or Ultra-High Performance Liquid Chromatography (UPLC-MS), plays a crucial role in guiding the isolation process. MS detection provides information about the molecular weight and fragmentation patterns of compounds, aiding in the identification of this compound within crude extracts and fractions. nih.govnih.govresearchgate.netnih.govmdpi.com This allows researchers to target specific fractions containing the desired compound, thereby streamlining the purification workflow and increasing the efficiency of isolation. Tandem mass spectrometry (MS/MS) is particularly valuable for confirming the structure and identifying minor components. nih.gov
Solid-Phase Extraction (SPE) is widely employed as a sample preparation and pre-concentration technique for isoflavones. This method involves passing an extract through a sorbent material that selectively retains the target compounds, which are then eluted with a suitable solvent. Various SPE sorbents, including C18 and divinylbenzene-based materials, have been evaluated for their effectiveness in the isolation and clean-up of isoflavones. muni.czresearchgate.netresearchgate.net Parameters such as sample loading flow rate, solvent volume, pH, and elution solvent composition are optimized to ensure efficient recovery and purity. researchgate.net Magnetic solid-phase extraction (MSPE) represents a more rapid variation of this technique. nih.gov
Biosynthetic Pathways and Metabolic Engineering of Isoflavonoids Relevant to Glisoflavanone
Overview of the Phenylpropanoid and Isoflavonoid (B1168493) Biosynthetic Pathways
The phenylpropanoid pathway serves as the foundational route for the synthesis of a wide array of phenolic compounds in plants, including flavonoids and isoflavonoids oup.comnih.govfrontiersin.orgnih.gov. This pathway begins with the aromatic amino acid phenylalanine, which is converted into trans-cinnamic acid. This initial conversion is a crucial regulatory step, often considered the gateway from primary to secondary metabolism nih.govnih.govnih.govcropj.comfrontiersin.orgresearchgate.netfrontiersin.org.
Precursor Compounds and Initial Enzymatic Steps (e.g., Phenylalanine Ammonia Lyase (PAL), Chalcone (B49325) Synthase (CHS))
The phenylpropanoid pathway commences with phenylalanine, which is deaminated by Phenylalanine Ammonia Lyase (PAL) to yield trans-cinnamic acid oup.comnih.govnih.govnih.govcropj.comfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net. Trans-cinnamic acid is then hydroxylated by Cinnamate 4-hydroxylase (C4H) to form p-coumaric acid, followed by activation to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) oup.comfrontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govoup.com.
The first committed step in the flavonoid branch of the phenylpropanoid pathway is catalyzed by Chalcone Synthase (CHS) frontiersin.orgfrontiersin.orgresearchgate.netnih.govmdpi.comnih.govplos.orgmdpi.com. CHS condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce chalcones, such as naringenin (B18129) chalcone or isoliquiritigenin (B1662430) chalcone researchgate.netnih.govmdpi.comnih.govplos.orgmdpi.comnih.gov. These chalcones are pivotal precursors for the synthesis of various flavonoid subclasses, including isoflavonoids nih.govmdpi.comnih.govnih.gov.
Isoflavone (B191592) Synthase (IFS) and 2-Hydroxyisoflavanone (B8725905) Dehydratase (HID) Role in Isoflavonoid Diversification
The transition from general flavonoids to isoflavonoids involves a characteristic aryl migration of the B-ring from the C2 to the C3 position frontiersin.orgnih.govfrontiersin.orgoup.comoup.commdpi.com. This rearrangement is catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, which converts flavanones like naringenin and liquiritigenin (B1674857) into 2-hydroxyisoflavanones frontiersin.orgresearchgate.netnih.govmdpi.comnih.govfrontiersin.orgoup.comoup.commdpi.comresearchgate.net.
The resulting 2-hydroxyisoflavanones are then dehydrated to form the core isoflavone skeleton. This dehydration step is primarily mediated by 2-Hydroxyisoflavanone Dehydratase (HID) , also known as Isoflavanone (B1217009) Dehydratase (IFD) frontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgoup.comoup.comresearchgate.netagriculturejournals.cz. HID catalyzes the removal of water, yielding isoflavones such as daidzein (B1669772) and genistein (B1671435) frontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgoup.comoup.comresearchgate.netagriculturejournals.cz. In some legumes, specific HID enzymes can also process 4′-methoxylated 2-hydroxyisoflavanones to produce methylated isoflavones like formononetin (B1673546) and biochanin A frontiersin.orgoup.comresearchgate.net.
Specific Enzymatic Transformations Leading to Glisoflavanone Skeleton
While the literature extensively details the general isoflavonoid pathway, specific enzymes or modifications unique to this compound's precise structure are not broadly elaborated upon in the provided search results. However, based on its classification as an isoflavonoid, its synthesis would follow the general pathway described above. The formation of the this compound skeleton would involve the sequential action of PAL, CHS, IFS, and HID, potentially with additional O-methylation or hydroxylation steps depending on its specific substitution pattern. Research into the specific enzymes responsible for this compound's unique structure would require targeted investigations into its plant source and associated metabolic pathways.
Genetic and Transcriptional Regulation of Isoflavonoid Biosynthesis
The biosynthesis of isoflavonoids is tightly controlled by genetic and transcriptional mechanisms, often in response to developmental cues or environmental stimuli such as pathogen attack or abiotic stress oup.comcropj.comresearchgate.netoup.comnih.govnih.govoup.com. Transcription factors (TFs) play a pivotal role in regulating the expression of genes encoding enzymes in these pathways oup.comresearchgate.netoup.comnih.govnih.govoup.com.
Studies in model legumes like Lotus japonicus have identified R2R3-MYB transcription factors as key regulators. For instance, LjMYB14 was shown to induce the expression of multiple genes involved in both the general phenylpropanoid and isoflavonoid pathways oup.comoup.com. The coordinated regulation of these pathways, including the down-regulation of competing metabolic routes, is crucial for efficient isoflavonoid production oup.comoup.comnih.govoup.com. Genes encoding key enzymes like PAL, C4H, 4CL, CHS, and IFS are often identified as rate-limiting steps and are thus primary targets for transcriptional regulation frontiersin.orgmdpi.comnih.gov.
Strategies for Metabolic Engineering of Isoflavonoid Production in Research Models
Metabolic engineering aims to enhance the production of valuable compounds like isoflavonoids by manipulating their biosynthetic pathways frontiersin.org. Strategies include gene editing (e.g., CRISPR/Cas9), RNA interference, antisense RNA technology, and the heterologous expression of pathway genes in suitable hosts frontiersin.org.
Heterologous Expression Systems for Isoflavonoid Production (e.g., E. coli, S. cerevisiae)
Heterologous expression systems, such as Escherichia coli and Saccharomyces cerevisiae, are widely employed for the production of plant secondary metabolites, including isoflavonoids nih.govfrontiersin.orgresearchgate.net. By introducing genes encoding key enzymes from the isoflavonoid pathway into these microbial hosts, researchers can establish engineered strains capable of producing these compounds. For example, the successful expression of IFS and HID genes from various legumes in model organisms has been demonstrated, leading to the accumulation of isoflavones frontiersin.orgoup.comresearchgate.net. These systems offer advantages in terms of scalability, controlled fermentation, and the potential to overcome limitations encountered in native plant systems. Research has focused on optimizing enzyme activity, substrate availability, and cofactor regeneration within these microbial hosts to maximize isoflavonoid yields nih.govfrontiersin.orgresearchgate.net.
Enzyme Engineering for Enhanced Biosynthesis and Regioselectivity
The metabolic engineering of isoflavonoid biosynthesis pathways offers a powerful approach to increase the production of valuable compounds like this compound and to control their precise chemical structures. Enzyme engineering, a subset of metabolic engineering, focuses on modifying the activity, specificity, and stability of enzymes involved in these pathways. Key enzymes targeted for engineering include chalcone isomerase (CHI), isoflavone synthase (IFS), chalcone isomerase-like (CHIL) proteins, and glycosyltransferases (UGTs), among others. These efforts aim to overcome bottlenecks, redirect metabolic flux, and achieve higher yields and specific product profiles, particularly concerning regioselectivity.
Enhancing Biosynthesis and Yield:
Chalcone isomerase-like (CHIL) proteins have emerged as valuable tools for directing metabolic flux towards isoflavonoid biosynthesis. In yeast systems, co-expression of CHIL with components of the isoflavonoid pathway has led to a notable increase in flux through a legume-characteristic branch, resulting in enhanced titers of major isoflavones such as daidzein biorxiv.orgbiorxiv.org. Furthermore, the engineering of isoflavone synthase (IFS) and isoflavone dehydratase (HID) genes in heterologous hosts has been shown to increase the production of isoflavones like genistein and daidzein frontiersin.org.
Achieving Regioselectivity:
Regioselectivity is crucial for producing specific isoflavonoid derivatives with desired biological activities. Glycosylation, for instance, significantly impacts the solubility, absorption, and bioactivity of isoflavonoids. Plant glycosyltransferases (UGTs) have been a focus for engineering regioselective glycosylation. Studies using Medicago truncatula UGTs (UGT71G1 and UGT73C8) in E. coli have successfully produced specific glycosides, such as genistein 7-O-glucoside, by modifying the enzymes' substrate specificity nih.gov.
Chemical Synthesis and Derivatization Strategies for Glisoflavanone Analogues
Total Synthesis Approaches for Glisoflavanone
The total synthesis of isoflavonoids typically involves constructing the characteristic C6-C3-C6 carbon skeleton, often starting from simpler phenolic precursors. General strategies for isoflavone (B191592) synthesis, which would be applicable to this compound, include multi-step sequences that build the heterocyclic C-ring. One common approach involves the condensation of 2-hydroxyacetophenones with appropriate benzene (B151609) analogues, followed by cyclization reactions nih.gov. Another prevalent method utilizes chalcone (B49325) intermediates, which undergo oxidative rearrangement to form the isoflavone core researchgate.net. For instance, a general strategy for isoflavone synthesis involves the formation of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-ones from 2-hydroxyacetophenones and DMF-DMA, followed by iodine-mediated cyclization under irradiation nih.gov. While specific published total syntheses detailing this compound's unique structural features might not be universally detailed in broad reviews, these established methodologies provide a robust framework for its de novo synthesis.
Semi-Synthetic Derivatization of this compound and Related Isoflavonoids
Semi-synthetic derivatization aims to modify naturally occurring or synthetically produced isoflavonoids to improve their physicochemical properties, bioavailability, or biological activity, and to explore structure-activity relationships. Isoflavonoids, such as genistein (B1671435), serve as common starting points for such modifications nih.govfrontierspartnerships.org. Derivatization strategies commonly target the hydroxyl groups or the aromatic rings (A, B, and C rings) of the isoflavonoid (B1168493) scaffold nih.govnih.gov.
Common derivatization approaches include:
Glycosylation: Attaching sugar moieties can significantly impact solubility, stability, and bioactivity nih.gov.
Alkylation and Acylation: Esterification or etherification of hydroxyl groups can alter lipophilicity and cellular uptake frontierspartnerships.org.
Introduction of Functional Groups: Modifications such as halogenation, amination, or the addition of alkyl or aryl substituents on the A or B rings can lead to compounds with altered biological profiles nih.govnih.govmdpi.com. For example, the introduction of a 3'-sodium sulfonate group or isopropyl groups onto the isoflavonoid backbone has been shown to influence hypoglycemic activity mdpi.com.
These modifications allow for the systematic exploration of how structural changes affect the compound's interaction with biological targets.
Biocatalytic Synthesis of this compound Derivatives
Biocatalysis offers an environmentally friendly and highly selective approach for synthesizing isoflavonoid derivatives. Microbial enzymes, particularly monooxygenases (like cytochrome P450s and flavin-dependent monooxygenases) and reductases, are instrumental in achieving regioselective hydroxylation and other transformations of polyphenolic compounds, including isoflavonoids frontiersin.org. These enzymes can be employed in whole-cell biotransformation systems or as isolated enzymes to produce specific hydroxylated or otherwise modified isoflavonoid derivatives that may be difficult to synthesize through conventional chemical routes frontiersin.org. For example, engineered microbial hosts can be utilized to convert precursor molecules into desired isoflavonoid derivatives with high specificity frontiersin.orgfrontiersin.org.
Synthesis of this compound for Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity. For isoflavonoids like this compound, SAR investigations involve synthesizing a series of analogues with systematic structural variations nih.govnih.govmdpi.com. These variations might include altering the substitution pattern on the A and B rings, modifying the C-ring, or introducing different functional groups. By evaluating the biological activity of these synthesized derivatives, researchers can identify key pharmacophores and understand how different structural elements contribute to efficacy, selectivity, and mechanism of action nih.govnih.gov. For instance, studies on genistein derivatives have revealed that the presence of a 4'-hydroxyl group is crucial for hypoglycemic activity, while a 5-hydroxyl group can hinder potent activity mdpi.com.
Compound List
this compound
Genistein
Biochanin A
Equol
Scandenone
Osajin
6,8-Diprenylgenistein
Glaziovianin A
Phenoxodiol
Ipriflavone
Structure Activity Relationship Sar Studies of Glisoflavanone and Isoflavonoids
Influence of Functional Groups on Biological Activities in Research Models
The presence, number, and position of various functional groups on the isoflavonoid (B1168493) scaffold profoundly influence their biological activities. Hydroxyl (OH) groups are particularly significant, often acting as hydrogen bond donors and acceptors, which are critical for interactions with biological targets.
Antioxidant Activity: Studies on isoflavonoids from Dalbergia parviflora revealed that the intensity of antioxidant activity is strongly dependent on the chemical structure, particularly the number and position of hydroxyl groups on the aromatic rings mdpi.comresearchgate.netmdpi.com. Isoflavones generally exhibited higher antioxidant activities compared to isoflavanones and isoflavans. Specifically, the presence of a hydroxyl group at the R7 position of Ring A and a methoxy (B1213986) group at the R4' position of Ring B, combined with a hydroxyl group at either the R3' or R5' position of Ring B, was identified as a common substituent pattern associated with enhanced antioxidant potency in xanthine/xanthine oxidase (X/XO) assays mdpi.commdpi.com. Furthermore, 3'-hydroxylation of soy isoflavone (B191592) glycosides like daidzin (B1669773) and genistin (B1671436) significantly improved their DPPH free radical scavenging activity compared to their parent compounds mdpi.com.
Cytotoxic and Antiproliferative Activity: In the context of anticancer research, specific hydroxyl groups on the isoflavone scaffold are critical for activity. For genistein (B1671435) analogues, the hydroxyl groups at the C-5 and C-7 positions were found to be very important for cytotoxicity and anti-proliferative effects. Additionally, certain heterocyclic moieties, such as 1-alkyl-1H-pyrazol-4-yl and pyridine-3-yl, were identified as effective bioisosteres for the 4'-hydroxyphenyl moiety, suggesting that modifications at this position can also modulate activity nih.gov.
Table 1: Influence of Functional Groups on Estrogenic Activity of Isoflavonoids
| Compound/Modification | ERα EC50 (μM) | ERβ EC50 (μM) | ERβ Selectivity (ERα/ERβ) | Key Structural Features |
| Genistein (GEN) | 1.8 ± 0.20 | 0.45 ± 0.10 | ~4.0 | Non-prenylated, C2-C3 unsaturated, R7-OH, R4'-OH, R5-OH |
| 8-Prenylgenistein (8-PG) | Not specified | Not specified | Not specified | Prenylated at C8 on A-ring; reduced ERβ activity nih.gov |
| 8-Prenylapigenin (8-PA) | Not specified | 0.0035 ± 0.00040 | Not specified | C8-prenylated flavonoid, C2-C3 unsaturation; high ERβ potency |
| Icaritin | 3.2 ± 0.20 | 2.5 ± 0.090 | ~1.3 | 4'-methoxy or C3 hydroxy groups; reduced activity |
| Equol (7) | Not specified | Potent agonist | Selective for ERβ | Metabolite of daidzein (B1669772), saturated C-ring |
| Dehydroequol (8) | Potent agonist | Potent agonist | Selective for ERβ | Metabolite of daidzein, unsaturated C-ring |
Table 2: Influence of Functional Groups on Antioxidant Activity of Isoflavonoids
| Compound/Modification | Antioxidant Activity Metric | Key Structural Features | Notes |
| Formononetin (B1673546) (1) | SC50 = 117 µM (X/XO assay) | R7-OH, R4'-OMe | Lower activity without additional OH groups on Ring B mdpi.commdpi.com |
| Genistein (3) | Moderate SC50 (X/XO assay) | R7-OH, R4'-OH, R5-OH | Higher activity than formononetin mdpi.com |
| Calycosin (5) | Stronger SC50 than Genistein | R7-OH, R4'-OH, R6-OH | Additional OH on Ring B enhances activity mdpi.com |
| Daidzin | Lower DPPH scavenging | Glycosylated | 3'-hydroxylation improved activity mdpi.com |
| Genistin | Lower DPPH scavenging | Glycosylated | 3'-hydroxylation improved activity mdpi.com |
| 3'-hydroxydaidzin | More potent DPPH scavenging | 3'-OH addition to daidzin | Improved activity over daidzin mdpi.com |
| 3'-hydroxygenistin | More potent DPPH scavenging | 3'-OH addition to genistin | Improved activity over genistin mdpi.com |
| Isoflavonoids with R7-OH, R4'-OMe, and R3' or R5'-OH | High antioxidant activity | R7-OH, R4'-OMe, R3'-OH or R5'-OH | Common pattern for high antioxidant potency in X/XO, ORAC, and DPPH assays mdpi.commdpi.com |
Stereochemical Considerations in Glisoflavanone Activity
While specific stereochemical studies on this compound are not extensively detailed in the provided literature, general trends within the isoflavonoid class suggest that stereochemistry can play a role in biological activity. For instance, the saturation of the C-ring in isoflavonoids has been linked to enhanced ERβ activity and selectivity, implying that the three-dimensional conformation of this ring system is important jst.go.jp. The mention of "3(R)-dalparvin A" in the context of isoflavonoids also points to the potential relevance of specific stereoisomers in biological interactions researchgate.net. Further investigations into the specific stereochemistry of this compound and its analogues would be beneficial to fully elucidate its SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoflavonoids
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish mathematical relationships between the chemical structure of molecules and their biological activities. This approach aids in predicting the activity of new compounds and optimizing lead structures.
Antioxidant Activity: QSAR studies for isoflavonoids' antioxidant capacity are relatively scarce but have identified key molecular properties. Descriptors such as Polar Surface Area (PSA) and the number of Hydrogen Bond Donors (HBD) have been found to be more influential than molecular weight (Mw) or Hydrogen Bond Acceptors (HBA) in predicting antioxidant potency mdpi.com. Linear and nonlinear models have been developed, indicating weak nonlinear relationships between lipophilicity (log P) and antioxidant activity mdpi.com.
Estrogenic Activity: QSAR models have been successfully applied to predict the estrogenic activity of isoflavonoids. For ERα activity, models showed positive correlations with molecular weight (MW) and AlogP, and negative correlations with Apol and Area (r² = 0.89, q² = 0.83). For ERβ activity, positive correlations were observed with AlogP and the number of Hbond acceptors, while a negative correlation was found with the Radius of Gyration (r² = 0.77, q² = 0.72) nih.gov.
Antimicrobial Activity: QSAR analysis of prenylated isoflavonoids for antibacterial activity identified shape descriptors (related to flexibility and globularity), along with hydrophilic/hydrophobic volume and surface area descriptors, as crucial for activity. Linear regression models achieved R² values between 0.77–0.80 and cross-validated Q²LOO values between 0.66–0.69. Three-dimensional pharmacophore models have also been developed, predicting active compounds with accuracies of 71–88% and rationalizing the mode of action, which involves membrane permeabilization, particularly for compounds with lower relative hydrophobic surface area nih.govnih.gov.
Table 3: QSAR Model Performance for Isoflavonoid Activities
| Biological Activity | Model Type | Key Descriptors | R² / Q² | Predictive Accuracy (if available) |
| Antioxidant | Linear/Nonlinear | PSA, HBD | Not specified | Not specified |
| Estrogenic (ERα) | Linear | MW, AlogP, Apol, Area | r²=0.89, q²=0.83 | Not specified |
| Estrogenic (ERβ) | Linear | AlogP, Hbond acceptors, Radius of Gyration | r²=0.77, q²=0.72 | Not specified |
| Antimicrobial | Linear | Shape, Hydrophilic/Hydrophobic Volume/Surface Area | R²=0.77–0.80, Q²LOO=0.66–0.69 | 71–88% (3D pharmacophore) |
Design and Synthesis of this compound Analogues for Targeted SAR Probes
The insights gained from SAR and QSAR studies are instrumental in the design and synthesis of novel isoflavonoid analogues with tailored biological activities. These efforts aim to enhance potency, improve selectivity for specific targets, and optimize pharmacokinetic properties.
Anticancer Agents: Chemical modifications of genistein have been explored to develop potent anticancer agents. For example, synthesis of genistein analogues using Suzuki-Miyaura coupling reactions has yielded compounds with significant cytotoxic and anti-proliferative activities. These studies highlighted the critical role of C-5 and C-7 hydroxyl groups and demonstrated that certain heterocyclic moieties can serve as effective bioisosteres for the 4'-hydroxyphenyl group nih.gov.
Estrogen Receptor Modulators: Design strategies for isoflavonoid analogues targeting estrogen receptors include the synthesis of azaisoflavone derivatives. These analogues were evaluated for their transactivation activities and binding affinities to ERα and ERβ. Molecular modeling provided insights into their binding modes, explaining how structural changes, such as N-alkyl substitutions in azaisoflavones, influence ERβ activity nih.gov.
Glycoconjugation: Glycosylation of isoflavonoids can significantly impact their solubility, stability, and bioactivity. Semisynthetic glycoconjugates have shown greater potency as cytostatic and cytotoxic agents compared to their parent aglycones, suggesting that the sugar moiety plays a more active role than merely enhancing solubility. This approach offers a versatile strategy for developing novel isoflavonoid derivatives researchgate.net.
Molecular and Cellular Mechanisms of Action of Glisoflavanone in Preclinical Models
Enzyme Modulation by Glisoflavanone
Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition
This compound has demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B) in preclinical studies. PTP-1B is a key enzyme involved in the regulation of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for conditions such as type 2 diabetes and obesity. Research has identified this compound as one of several prenylated phenolics exhibiting PTP-1B inhibitory effects.
| Enzyme Target | Inhibitory Activity | IC₅₀ Value (μM) | Reference |
| PTP-1B | Inhibitor | 0.31 - 0.97 | researchgate.net |
Cytochrome P450 (CYP) Enzyme Interactions (e.g., CYP3A4)
Specific preclinical data detailing this compound's interactions with Cytochrome P450 (CYP) enzymes, such as CYP3A4, were not found in the provided search results. While other isoflavones have been studied for their potential to inhibit or induce CYP enzymes, direct evidence for this compound's specific interactions in this regard is not available within the scope of this review.
Other Enzyme Targets and Ligand Binding Studies
Information regarding this compound's activity against other specific enzyme targets or its involvement in ligand binding studies was not explicitly detailed in the provided search results. While some isoflavonoids have been noted for binding to targets like angiotensin-converting enzyme 2 (ACE-2) researchgate.net, specific studies focusing on this compound's broader enzyme inhibition profile or ligand binding interactions were not identified.
Signaling Pathway Modulation by this compound in Cell Lines
MAPK Signaling Cascade Modulation
Specific preclinical data detailing this compound's modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade in cell lines were not identified in the provided search results. Although other isoflavones, such as semilicoisoflavone B and genistein (B1671435), have been shown to affect components of the MAPK pathway, including ERK and p38 mdpi.comresearchgate.netmdpi.comnih.gov, direct evidence for this compound's specific influence on this cascade is not present in the reviewed information.
NF-κB Pathway Inhibition
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation, and its dysregulation is frequently observed in various cancers mdpi.comresearchgate.netmdpi.comnih.gov. Isoflavones, including this compound, have been shown to inhibit the activation of the NF-κB pathway mdpi.comresearchgate.netmdpi.comnih.govresearchgate.netmdpi.comresearchgate.net. This inhibition typically occurs through mechanisms such as reducing the phosphorylation of inhibitor of kappa B (IκB) proteins, which prevents the translocation of NF-κB dimers to the nucleus mdpi.commdpi.com. By blocking NF-κB activation, isoflavones can suppress the transcription of genes involved in inflammation, cell proliferation, and survival, such as pro-inflammatory cytokines, inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMPs) mdpi.comresearchgate.netmdpi.com. Furthermore, the inhibition of NF-κB signaling by isoflavones has been linked to the induction of apoptosis, suggesting a role in cancer cell death researchgate.netnih.govresearchgate.net. For instance, genistein has been observed to downregulate NF-κB activity, contributing to apoptosis and inhibition of cell proliferation in various cancer models researchgate.netnih.gov.
Estrogen Receptor-Mediated and Estrogen Receptor-Independent Mechanisms
Due to their structural similarity to 17-β-estradiol, isoflavones can interact with estrogen receptors (ERs), ERα and ERβ, as well as the G-protein-coupled estrogen receptor 1 (GPER1) mdpi.commdpi.comwaocp.orgmdpi.comoregonstate.educas.cznih.gov. These interactions can lead to either estrogenic or anti-estrogenic effects, depending on the cellular context, ER subtype expression, and the concentration of the isoflavone (B191592) mdpi.comoregonstate.educas.czfrontiersin.orgnih.gov.
Estrogen Receptor-Mediated Mechanisms: Isoflavones can bind to nuclear ERs, forming a complex that subsequently binds to estrogen response elements (EREs) on DNA, thereby modulating the transcription of target genes mdpi.comwaocp.orgmdpi.comcas.cz. Isoflavones generally exhibit a higher affinity for ERβ than ERα oregonstate.educas.cz. This ER-mediated activity can influence a wide range of cellular processes, including cell proliferation and gene expression mdpi.commdpi.comcas.cznih.gov. For example, genistein has been shown to increase ERα levels and induce neurite outgrowth in neuronal cells, indicating a significant role for ERα in mediating some isoflavone effects nih.gov. Furthermore, isoflavones can activate GPER1, a membrane-bound receptor, initiating rapid, non-genomic signaling pathways that can involve kinases like ERK1/2 and Akt mdpi.commdpi.commdpi.comcas.cz. The effects of isoflavones can be biphasic, with lower concentrations potentially promoting proliferation in ER-positive cells, while higher concentrations may exert anti-proliferative or anti-estrogenic effects mdpi.comfrontiersin.org.
Estrogen Receptor-Independent Mechanisms: Beyond ER interactions, isoflavones possess ER-independent activities. They can inhibit tyrosine kinases, enzymes crucial for cell proliferation signaling pathways oregonstate.edu. Isoflavones also demonstrate antioxidant properties in vitro oregonstate.edu. Additionally, they can modulate the activity of other signaling molecules and pathways, such as those involving peroxisome proliferator-activated receptors (PPARs) and the aryl hydrocarbon receptor (AhR), which can influence cell cycle progression and metabolism mdpi.com.
Regulation of Cellular Processes in In Vitro Research
Isoflavones influence fundamental cellular processes such as cell cycle progression, programmed cell death, and cell motility.
Isoflavones are known to modulate cell cycle progression, leading to cell cycle arrest in various phases, thereby inhibiting cancer cell proliferation researchgate.netfrontiersin.orgmdpi.comnih.govresearchgate.netmdpi.commdpi.com. Studies have shown that isoflavones, such as genistein and semilicoisoflavone B (SFB), can induce cell cycle arrest at the G1, S, or G2/M phases nih.govresearchgate.netmdpi.commdpi.com. This arrest is often associated with alterations in the expression or activity of key cell cycle regulatory proteins, including cyclins (e.g., cyclin A, cyclin B1), cyclin-dependent kinases (CDKs, e.g., CDK2), and CDK inhibitors (e.g., p21) nih.govresearchgate.netmdpi.commdpi.com. For instance, genistein has been reported to cause accumulation of cells in the G2/M phase, decrease cyclin A levels, and increase the expression of the cell cycle inhibitor p21(CIP1) in prostate cancer cells nih.gov. In cervical cancer cells, genistein and daidzein (B1669772) from a fermented soybean extract induced G2/M or G1 arrest, respectively, accompanied by changes in Cyclin B1, Cdc25C, CDK-1 phosphorylation, and p21 expression mdpi.com. Genistein has also shown biphasic effects, stimulating proliferation at low micromolar concentrations (0.1–10 µM) and inhibiting it at higher concentrations (20–90 µM) frontiersin.org.
Table 1: Genistein-Induced Cell Cycle Modulation in Cancer Cell Lines
| Effect | Concentration Range | Cell Cycle Phase Affected | Key Proteins Involved | Reference(s) |
| Cell Cycle Arrest | 5–200 µM | G1, S, G2/M | Cyclins (A, B), CDKs (CDK2), p21, Cdc25C, CDK-1 | nih.govresearchgate.netmdpi.commdpi.com |
| G2/M Phase Accumulation | 5–200 µM | G2/M | Cyclin B1, CDK-1 | frontiersin.orgnih.govmdpi.com |
| Inhibition of DNA Synthesis | 52 mg/L (IC50) | - | - | nih.gov |
| Decrease in Cyclin A | 200 mg/L | G2/M | Cyclin A | nih.gov |
| Upregulation of p21(CIP1) | 200 mg/L | G2/M | p21(CIP1) | nih.gov |
| Stimulation of Proliferation | 0.1–10 µM | - | ERα, GPER1, ERK1/2 | mdpi.comfrontiersin.org |
| Inhibition of Proliferation | 20–90 µM | - | ERα, GPER1, ERK1/2 | mdpi.comfrontiersin.org |
Isoflavones, including this compound, can induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways researchgate.netnih.govresearchgate.netnih.govresearchgate.netmdpi.com. These mechanisms often involve the activation of pro-apoptotic signaling molecules and the downregulation of anti-apoptotic proteins.
Signaling Pathway Modulation: Isoflavones can trigger apoptosis by regulating key signaling pathways such as p53, Akt, NF-κB, and Notch researchgate.netnih.govresearchgate.netnih.gov. For instance, genistein has been shown to induce apoptosis by decreasing phosphorylated Akt and Akt kinase activity, thereby inhibiting survival signals nih.gov. It can also downregulate NF-κB and Notch signaling, promoting apoptosis and inhibiting proliferation researchgate.netnih.gov. The activation of p53, a tumor suppressor protein, and its downstream targets like Bax and p21, is also implicated in isoflavone-induced apoptosis researchgate.net.
Mitochondrial (Intrinsic) Pathway: Isoflavones can induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins in the Bcl-2 family researchgate.net. This can lead to the release of cytochrome c from mitochondria, activation of caspases (e.g., caspase-3, -8, -9), and ultimately, apoptotic cell death researchgate.net.
Death Receptor (Extrinsic) Pathway: Some isoflavones have been shown to increase the expression of death receptors and their ligands, such as Fas-associated death domain and death receptor 5, while reducing decoy receptors, indicating activation of the extrinsic apoptotic pathway researchgate.net.
Reactive Oxygen Species (ROS) and Copper Mobilization: Certain isoflavones can induce apoptosis through a mechanism involving the mobilization of intracellular copper. This process leads to the generation of reactive oxygen species (ROS), which cause oxidative stress and DNA damage, ultimately triggering cell death mdpi.com. ROS scavengers can mitigate isoflavone-induced apoptosis, confirming the role of ROS in this process mdpi.com.
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Isoflavones have demonstrated the capacity to inhibit cellular migration and invasion in various preclinical models researchgate.netwaocp.orgfrontiersin.orgmdpi.com. This anti-migratory and anti-invasive activity is often mediated by the modulation of enzymes involved in extracellular matrix (ECM) degradation and epithelial-mesenchymal transition (EMT).
ECM Degradation Inhibition: Isoflavones can suppress the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, as well as urokinase-type plasminogen activator (uPA) and its receptor (uPAR) researchgate.netmdpi.com. These enzymes are crucial for breaking down the ECM, facilitating cancer cell invasion. By inhibiting these proteases, isoflavones can impede the metastatic process researchgate.netmdpi.com.
EMT Modulation: Isoflavones, including genistein and daidzein, can inhibit the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive potential mdpi.com. This is often observed through the downregulation of mesenchymal markers like N-cadherin mdpi.com.
Signaling Pathway Involvement: The inhibition of migration and invasion by isoflavones is linked to the modulation of various signaling pathways. For example, isoflavones can activate pathways involving Rho GTPases (e.g., Rac1, Cdc42) and focal adhesion kinase (FAK), which are essential for cell motility and actin cytoskeleton rearrangement nih.govresearchgate.net. Genistein has also been shown to inhibit radiation-induced invasion by blocking the DNA-PKcs/Akt2/Rac1 signaling pathway frontiersin.org.
Induction of Programmed Cell Death (Apoptosis) Mechanisms
Investigation of this compound's Role as a Research Probe
Specific investigations into this compound's role as a dedicated research probe are not extensively detailed in the provided literature. However, as an isoflavone, this compound possesses biological activities that could potentially be exploited in research settings. Isoflavones, in general, have been utilized to study various cellular pathways, including those related to estrogen receptor signaling, cell cycle control, and apoptosis mdpi.comnih.govmdpi.comcas.czmdpi.com. For instance, other isoflavonoids have been identified as substrates or inhibitors for specific enzymes, such as UDP-glucuronosyltransferase 1A9 (UGT1A9), enabling their use in drug metabolism studies researchgate.net. While this compound's specific utility as a probe is not elaborated upon, its known interactions with cellular targets suggest potential applications in understanding complex biological processes.
Compound List
17-β-estradiol (E2)
Biochanin A
Daidzein
Glabrol
Glabrone
Genistein
this compound
Semilicoisoflavone B (SFB)
S-equol
Antioxidant Mechanisms at the Cellular Level
Isoflavones, as a class of polyphenolic compounds, are recognized for their antioxidant properties, which stem from their ability to scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense systems mdpi.comnih.gov. In cellular models, the efficacy of different isoflavones in combating oxidative stress varies. Studies evaluating common isoflavones like genistein, daidzein, and glycitein have shown them to possess low antioxidant capacity in cellular assays when compared to compounds like biochanin A and coumestrol (B1669458) mdpi.comnih.gov. Biochanin A and coumestrol, for instance, have demonstrated a significant reduction in ROS levels in hydrogen peroxide-induced oxidative stress in human skin fibroblasts and keratinocytes. Furthermore, these compounds were found to protect against lipid peroxidation by preventing the depletion of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) mdpi.comnih.gov.
A key cellular mechanism underlying the antioxidant effects of isoflavones involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway mdpi.comresearchgate.netbiorxiv.orgnih.govbiorxiv.org. Nrf2 is a transcription factor that plays a critical role in regulating the cellular response to oxidative stress by upregulating the expression of various antioxidant and cytoprotective enzymes. Biochanin A, for example, has been identified as a Nrf2-antioxidant response element (ARE) activator, capable of binding to Kelch-like ECH-associated protein 1 (Keap1) to promote Nrf2 translocation to the nucleus nih.gov. While direct cellular antioxidant studies specifically isolating this compound's effects are limited in the provided literature, its presence within complex extracts exhibiting antioxidant modulation suggests a potential contribution to these pathways. For instance, this compound has been identified as a PTP1B inhibitor, with IC50 values ranging from 0.31 to 0.97 μM, indicating a specific molecular target that could indirectly influence cellular signaling related to oxidative stress capes.gov.br.
Table 1: Antioxidant Mechanisms of Isoflavones in Cellular Models
| Isoflavone | Effect on ROS Levels (Cellular Models) | Antioxidant Enzyme Modulation (e.g., SOD, CAT) | Key Pathway Activation | Reference(s) |
| Biochanin A | Significant reduction | Prevents depletion, reduces MDA | Nrf2 activation | mdpi.comnih.gov |
| Coumestrol | Significant reduction | Prevents depletion, reduces MDA | Nrf2 activation | mdpi.comnih.gov |
| Genistein | Low capacity | Limited effect | Nrf2 activation | mdpi.comnih.govfrontiersin.org |
| Daidzein | Low capacity | Limited effect | Nrf2 activation | mdpi.comnih.gov |
| Glycitein | Low capacity | Limited effect | Nrf2 activation | mdpi.comnih.gov |
| This compound | Not directly specified in cellular antioxidant studies | Not directly specified | PTP1B inhibition capes.gov.br | capes.gov.br |
Antimicrobial Mechanisms in Bacterial Models
Isoflavones possess documented antimicrobial properties, acting against a range of bacterial species nih.govmdpi.commdpi.comnih.gov. The mechanisms by which isoflavones exert their antibacterial effects are diverse and can include disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with cellular processes like DNA replication and division.
Soy isoflavone (SI) has been shown to affect Staphylococcus aureus by reducing intracellular DNA and RNA content. Furthermore, SI demonstrated inhibitory effects on bacterial topoisomerase I and II, enzymes critical for bacterial cell division, suggesting these as key targets for their antimicrobial action nih.gov. Prenylated isoflavones, such as Osajin, have exhibited potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 2 μg/mL. Mechanistic studies indicated that Osajin could disrupt the integrity of bacterial cell membranes in both MRSA and Enterococcus faecalis mdpi.com. Other compounds, like licoricidin, have demonstrated an ability to reduce the resistance of MRSA strains to antibiotics such as oxacillin (B1211168) by affecting the enzymatic function of penicillin-binding protein 2' (PBP2'), rather than inhibiting its formation researchgate.net.
While specific antimicrobial studies focusing solely on this compound are not detailed in the provided snippets, its identification as a constituent in traditional Chinese medicine formulas with known biological activities suggests a potential role in broader antimicrobial effects when part of such preparations researchgate.net. However, direct evaluation of this compound's standalone antimicrobial mechanisms and MIC values against specific bacterial strains is not explicitly detailed in the retrieved information.
Table 2: Antimicrobial Activity of Isoflavones and Related Compounds Against Bacterial Strains
| Compound | Target Bacteria | MIC Value (µg/mL) | Mechanism of Action | Reference(s) |
| Soy Isoflavone (SI) | Staphylococcus aureus | Not specified | Inhibits Topoisomerase I & II, reduces DNA/RNA | nih.gov |
| Osajin (2) | MRSA, S. aureus, E. faecalis | 2-8 | Disrupts bacterial cell membranes | mdpi.com |
| Licoricidin (33) | MRSA | 8 (for oxacillin resistance reduction) | Affects PBP2' enzymatic function | researchgate.net |
| This compound | Not directly tested in antimicrobial studies | Not specified | Mentioned as a constituent in anti-inflammatory research researchgate.net | researchgate.net |
Anti-inflammatory Mechanisms in Preclinical Models
Isoflavones are widely recognized for their anti-inflammatory properties, mediated through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators mdpi.commdpi.comnih.govmdpi.com. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway mdpi.comfrontiersin.orgresearchgate.netmdpi.commdpi.comoatext.combiomolther.orgnih.govfrontiersin.org. NF-κB is a transcription factor that orchestrates the expression of numerous genes involved in the inflammatory response, including those encoding inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), pro-inflammatory cytokines (such as TNF-α, IL-1β, IL-6), and chemokines mdpi.commdpi.com. By suppressing NF-κB activation, isoflavones effectively dampen the production of these inflammatory molecules.
In addition to NF-κB, the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial targets for isoflavone-mediated anti-inflammatory effects mdpi.comfrontiersin.orgmdpi.combiomolther.orgfrontiersin.org. For instance, genistein has been shown to suppress the lipopolysaccharide (LPS)-induced overproduction of IL-6 and TNF-α in macrophages by inhibiting both NF-κB and MAPK signaling mdpi.commdpi.combiomolther.org. Daidzein has also demonstrated efficacy in reducing IL-6 and IL-8 production in monocytes and macrophages, again through the modulation of NF-κB and MAPK pathways mdpi.comnih.gov.
Table 3: Anti-inflammatory Mechanisms of Isoflavones in Preclinical Models
| Isoflavone | Target Cell/Model | Inhibited Cytokines/Mediators | Inhibited Pathways | Reference(s) |
| Genistein | Macrophages (RAW 264.7), Synovial cells, Monocytes | IL-6, TNF-α, NO, PGE2, IL-1β | NF-κB, MAPK | mdpi.comnih.govmdpi.combiomolther.org |
| Daidzein | Macrophages, Monocytes, Synovial cells | IL-6, IL-8, NO, PGE2 | NF-κB, MAPK | mdpi.comnih.govbiomolther.org |
| This compound | Constituent of XFBD in LPS-induced models | Not specified (in XFBD context) | NF-κB, MAPK | researchgate.net |
Compound List:
this compound
Genistein
Daidzein
Glycitein
Formononetin
Biochanin A
Coumestrol
Osajin
Licoricidin
Equol
Advanced Analytical Characterization of Glisoflavanone in Research Contexts
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of complex mixtures, offering high sensitivity and specificity for the identification and quantification of phytochemicals like Glisoflavanone jfda-online.com. This hyphenated technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, often employing tandem mass spectrometry (MS/MS) for enhanced selectivity and structural information gigvvy.commdpi.com.
LC-MS/MS methods are routinely used for the separation, identification, and quantification of isoflavones in various matrices, including plant extracts and biological fluids jfda-online.comgigvvy.com. The MS/MS approach provides reliable qualitative fragment ions, aiding in the unambiguous identification of analytes gigvvy.com. For instance, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has been developed for the rapid and sensitive quantification of isoflavones such as daidzein (B1669772), genistein (B1671435), and S-Equol in biological samples mdpi.com. Such methods often involve simple, non-enzymatic extraction procedures to minimize interference with ionization and improve efficiency mdpi.com.
Method validation for LC-MS/MS applications typically includes establishing a linear range for quantification, with correlation coefficients (R²) often exceeding 0.99 gigvvy.commdpi.com. Limits of Detection (LOD) and Quantification (LOQ) are critical parameters determining the sensitivity of the method, with reported LOQs for isoflavones like daidzein and genistein in the ng/mL range gigvvy.commdpi.comnih.gov. Accuracy, assessed through recovery experiments (often aiming for >90%), and precision, measured by relative standard deviation (RSD) (typically <15%), are also rigorously evaluated gigvvy.comnih.gov.
Table 1: Representative LC-MS/MS Validation Parameters for Isoflavone (B191592) Analysis
| Parameter | Value/Range | Citation(s) |
| Linear Range | 3.0–800 ng/mL | gigvvy.com |
| Correlation Coefficient (R²) | > 0.99 | gigvvy.commdpi.com |
| LOD (Daidzein, Genistein) | 1 ng/mL | nih.gov |
| LOD (S-Equol) | 2 ng/mL | mdpi.com |
| LOQ (Daidzein) | 3.0 ng/mL | gigvvy.com |
| LOQ (Genistein) | 3.0 ng/mL | gigvvy.com |
| LOQ (S-Equol) | 2 ng/mL | mdpi.com |
| Accuracy (RE) | 81–118% | gigvvy.com |
| Accuracy (Recovery) | >90% | nih.gov |
| Precision (Intra-day RSD) | <10% | nih.gov |
| Precision (Inter-day RSD) | ≤20% (over 10 days) | nih.gov |
| Precision (RSD) | <15% | gigvvy.com |
| Extraction Recovery | 71.2%–93.6% | gigvvy.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including this compound scribd.com. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity, environment, and spatial arrangement of atoms within a molecule scribd.comnih.gov. Techniques such as ¹H NMR, ¹³C NMR, and multidimensional NMR experiments like HETCOR and gHMBC are routinely employed to assign spectral data and confirm molecular structures nih.gov.
The characteristic signals from protons and carbons in this compound and related isoflavonoids allow researchers to piece together their complex molecular architectures. Spectroscopic data, particularly NMR, has been instrumental in elucidating the structures of new isoflavanones and other phenolic compounds isolated from plant sources scribd.comresearchgate.net. For instance, the detailed analysis of NMR spectra, often in conjunction with mass spectrometry data, has been crucial for confirming the structures of compounds like this compound researchgate.net. NMR is also valuable for investigating the structures of complex molecules such as oligosaccharides derived from plant polysaccharides acs.org.
Capillary Electrophoresis (CE) for Isoflavonoid (B1168493) Analysis
Capillary Electrophoresis (CE) offers a versatile platform for the separation and analysis of isoflavonoids, including this compound muni.cznih.govmdpi.comnih.govmdpi.com. CE separates analytes based on their differential migration in an electric field within a narrow capillary, providing high separation efficiency. When coupled with mass spectrometry (CE-MS), it can offer both separation and sensitive detection nih.gov.
CE has been applied to the separation and quantification of isoflavones in various food products, such as soy beverages and coffee nih.govmdpi.com. Methods often involve optimizing buffer compositions, applied voltages, and injection techniques to achieve adequate resolution and sensitivity nih.govmdpi.com. For example, capillary zone electrophoresis coupled with electrospray ionization mass spectrometry (CZE-ESI-MS) has been utilized, sometimes employing programmed nebulizing gas pressure (PNP) to enhance separation quality nih.gov. While CE can provide effective separation, careful buffer selection is critical for quantitative analysis, and methods may sometimes exhibit poor reproducibility mdpi.com. The thermal instability of certain isoflavone derivatives, such as malonyl forms, can also be a consideration during CE analysis nih.gov.
High-Resolution Mass Spectrometry Imaging (MSI) for Spatial Distribution in Plants
High-Resolution Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of metabolites directly within biological tissues, such as plant rhizomes acs.org. MSI techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI), enable the mapping of molecular signals with high sensitivity and spatial resolution acs.org. DESI-MSI, in particular, offers the advantage of not requiring matrix spraying, thereby avoiding potential matrix ion interference acs.org.
These imaging capabilities are crucial for understanding how compounds like isoflavonoids are localized within plant structures, providing insights into their biosynthesis and physiological roles acs.orgcabidigitallibrary.org. By mapping the distribution of metabolites, MSI can complement other analytical techniques like UHPLC/QTOF-MS, offering a comprehensive view of the plant metabolome acs.org. MSI has been employed to visualize the localization of isoflavones like daidzein in mammalian tissues after administration, demonstrating its utility beyond plant science cabidigitallibrary.org.
Application of UHPLC for Rapid Isoflavone Analysis in Research Samples
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC) for the analysis of isoflavones, offering substantially reduced analysis times while maintaining or improving resolution and sensitivity waters.comnih.gov. This efficiency is achieved through the use of smaller particle size stationary phases and higher operating pressures waters.comymcamerica.com.
UHPLC methods are widely applied for the rapid and simultaneous determination of multiple isoflavones in research samples, including dietary supplements and food products nih.gov. Analysis times can be dramatically shortened, with UHPLC reducing typical HPLC run times of over 70 minutes to as little as 18 minutes, or even around 3 minutes with specialized columns waters.comymcamerica.com. These methods often employ UV detection and are amenable to the analysis of various isoflavone forms, including aglycones and glycosides nih.gov. The development of UHPLC methods with UV detection provides a simpler, faster, and reliable approach for isoflavone profiling .
Table 2: Comparison of UHPLC and HPLC Analysis Times for Isoflavones
| Technique | Typical Analysis Time | Citation(s) |
| HPLC | > 70 minutes | waters.com |
| UHPLC | ~18 minutes | waters.com |
| UHPLC | < 8 minutes | nih.gov |
| UHPLC | ~3 minutes | ymcamerica.com |
Method Validation and Reproducibility in Research Studies
The rigorous validation of analytical methods is essential to ensure the accuracy, reliability, and reproducibility of research findings related to this compound and other isoflavonoids gigvvy.commdpi.comnih.govnih.govinnovareacademics.inekb.eg. Method validation encompasses a series of parameters designed to assess the performance characteristics of the analytical procedure.
Key validation parameters include:
Linearity : The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed using correlation coefficients (r²), with values greater than 0.99 indicating good linearity gigvvy.commdpi.com.
Accuracy : The closeness of the agreement between the value accepted as a conventional true value or an accepted reference value and the value found. It is often evaluated through recovery studies, with acceptable recoveries generally falling between 80% and 115% nih.govnih.govinnovareacademics.in.
Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically expressed as relative standard deviation (RSD), with target values often below 15% or even below 2% for intra-day and inter-day measurements gigvvy.comnih.govinnovareacademics.in.
Sensitivity : Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), which represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively mdpi.comnih.govinnovareacademics.in.
Selectivity : The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components innovareacademics.inekb.eg.
Robustness : The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage nih.gov.
Reproducibility is assessed through intra-day and inter-day precision studies, ensuring that the method yields consistent results over time and across different analysts or laboratory conditions gigvvy.comnih.govnih.gov. Studies examining the validity and reproducibility of dietary intake assessment methods for soy isoflavones have demonstrated moderate to good levels of reliability nih.gov.
Future Directions and Emerging Avenues in Glisoflavanone Research
Elucidation of Undiscovered Biosynthetic Genes and Enzymes
The biosynthesis of isoflavonoids, the class of compounds to which glisoflavanone belongs, initiates from the phenylpropanoid pathway. frontiersin.orgnih.gov Key enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone (B191592) synthase (IFS) are crucial in forming the basic isoflavone skeleton. mdpi.comencyclopedia.pub Specifically, IFS, a cytochrome P450 monooxygenase, catalyzes the pivotal aryl migration step that distinguishes isoflavonoids from other flavonoid classes. mdpi.comnih.gov Following this, 2-hydroxyisoflavanone (B8725905) dehydratase (HID) is involved in the formation of isoflavones like daidzein (B1669772) and genistein (B1671435). mdpi.comnih.gov
However, the specific genes and enzymes responsible for the subsequent prenylation of the isoflavone core to form this compound remain largely uncharacterized. The identification of prenyltransferase enzymes that attach the 3-methylbut-2-en-1-yl groups to the isoflavanone (B1217009) backbone is a critical next step. hmdb.ca Future research will likely focus on transcriptomic analysis of this compound-producing plants, such as those from the Glycyrrhiza species, to identify candidate genes. mdpi.com Heterologous expression and enzymatic assays will then be necessary to confirm the function of these putative prenyltransferases and other modifying enzymes. Uncovering these molecular players will not only provide a complete picture of this compound biosynthesis but also enable metabolic engineering strategies for enhanced production.
Advanced Derivatization for Novel Chemical Probe Development
The structural modification of isoflavones is a well-established strategy to enhance their biological activity and develop new therapeutic agents. nih.gov Techniques such as esterification, fluorination, and the introduction of various functional groups have been successfully employed to create derivatives with improved properties. mdpi.com For instance, the synthesis of isoflavone derivatives has led to compounds with potent anti-diabetic and anticancer activities. nih.govmdpi.com
In the context of this compound, advanced derivatization holds immense promise for creating novel chemical probes. These probes are essential tools for identifying the molecular targets and elucidating the mechanisms of action of this compound. Future efforts will likely involve the strategic synthesis of this compound analogs with photoaffinity labels or "click chemistry" handles. These modifications will enable researchers to covalently link this compound to its binding partners within a cellular context, facilitating their isolation and identification. Furthermore, structure-activity relationship (SAR) studies on these derivatives will provide valuable insights into the key structural features required for biological activity, guiding the design of more potent and selective compounds. mdpi.com The synthesis of various derivatives, including those with modified prenyl groups or altered hydroxylation patterns on the aromatic rings, will be crucial in this endeavor. nih.gov
High-Throughput Screening for New Molecular Targets in Preclinical Models
High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of a large number of compounds. nih.gov In the context of this compound, HTS assays can be employed to screen for new molecular targets in various preclinical models of disease. This approach allows for an unbiased search for proteins or pathways that are modulated by this compound, potentially revealing novel therapeutic applications.
Future HTS campaigns will likely utilize a diverse range of assay formats, including cell-based assays that measure proliferation, apoptosis, or specific signaling pathway activation. mdpi.com For example, screening this compound against a panel of cancer cell lines could identify new anticancer leads. nih.gov Additionally, target-based screening, where this compound is tested against a library of purified proteins, can directly identify enzymatic or receptor targets. nih.gov The use of preclinical models, such as animal models of inflammation or metabolic diseases, will be essential to validate the findings from in vitro screens and to assess the in vivo efficacy of this compound. nih.gov The integration of HTS with subsequent mechanistic studies will be critical to advance the most promising hits into further preclinical and potentially clinical development.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Research
The application of "omics" technologies—genomics, proteomics, and metabolomics—offers a systems-level understanding of the biological effects of this compound. These powerful approaches can provide a comprehensive snapshot of the molecular changes induced by this compound in cells or organisms.
Genomics and Transcriptomics: Transcriptomic analysis, using techniques like RNA-sequencing, can identify genes whose expression is altered by this compound treatment. mdpi.comnih.gov This can reveal the signaling pathways and cellular processes that are modulated by the compound. For instance, identifying differentially expressed genes in cancer cells treated with this compound could point to its mechanism of anticancer activity. frontiersin.org
Proteomics: Proteomics allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. By comparing the proteome of this compound-treated and untreated cells, researchers can identify proteins that are directly or indirectly affected by the compound. This can help in pinpointing specific molecular targets and understanding the downstream consequences of this compound's action. mdpi.com
Metabolomics: Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. mdpi.com Untargeted metabolomics can reveal broad metabolic shifts induced by this compound, providing insights into its effects on cellular metabolism. nih.gov For example, studies on other isoflavones have shown that they can modulate lipid and amino acid metabolism. nih.gov Applying these techniques to this compound research will provide a holistic view of its biological impact.
The integration of these different omics datasets will be particularly powerful, allowing for the construction of detailed molecular networks that describe the multifaceted effects of this compound. mdpi.com
Integration of Computational Chemistry and Molecular Dynamics in SAR Studies
Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly indispensable in drug discovery and development. mdpi.com These in silico methods provide powerful tools to investigate the interactions between small molecules like this compound and their biological targets at an atomic level.
For this compound, computational approaches can be used to predict its binding mode to known or putative protein targets. peerj.com Molecular docking studies can screen virtual libraries of this compound derivatives against a target protein to prioritize compounds for synthesis and biological testing. rsc.org This can significantly accelerate the process of identifying potent and selective inhibitors.
Furthermore, MD simulations can provide dynamic insights into the stability of the this compound-protein complex and reveal key intermolecular interactions that are crucial for binding. frontiersin.org This information is invaluable for understanding the structure-activity relationship (SAR) and for the rational design of new derivatives with improved affinity and specificity. researchgate.net By combining computational predictions with experimental validation, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop optimized therapeutic agents. oaepublish.com
Exploration of this compound's Role in Plant-Environment Interactions
Isoflavonoids, including this compound, are plant secondary metabolites that play crucial roles in how plants interact with their environment. nih.govresearchgate.net They are known to be involved in plant defense against pathogens and herbivores, as well as in symbiotic relationships with microorganisms. encyclopedia.pubfrontiersin.orgnih.gov For example, some isoflavonoids act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. nih.govfrontiersin.org Others function as signaling molecules to attract nitrogen-fixing bacteria to the roots of leguminous plants. frontiersin.orgnih.gov
The specific ecological role of this compound is an area ripe for exploration. Future research should investigate the induction of this compound biosynthesis in response to various biotic and abiotic stresses, such as fungal infection, insect feeding, or UV radiation. frontiersin.org Studies could examine the spatial distribution of this compound within the plant, which has been shown for other isoflavonoids to be localized to specific tissues like the cork layer of rhizomes. acs.org Understanding the natural function of this compound in its host plant can provide insights into its biological activities and may reveal new applications, for instance, in agriculture as a natural pesticide or growth promoter. nih.gov
Q & A
Q. How can researchers address reproducibility challenges in this compound’s preclinical efficacy studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
